P2X3 Receptor Antagonism
5-Phenoxyquinazoline-2,4-diamine exhibits antagonist activity against recombinant rat P2X3 purinoceptor with an EC50 of 80 nM, measured via electrophysiology in Xenopus oocytes at a test concentration of 10 µM [1]. By contrast, the structurally closest co-crystallized analog 5-(4-methoxyphenoxy)-2,4-quinazolinediamine (GW1466) has no reported P2X3 activity; its characterized pharmacology is limited to Candida albicans DHFR inhibition [2]. The unsubstituted 2,4-diaminoquinazoline parent and 5-chloro derivative are also not reported as P2X3 ligands in major public databases. This unique target engagement profile distinguishes the title compound for phenotypic screening panels where purinergic signaling modulation is an endpoint of interest.
Comparator (5-(4-methoxyphenoxy)-2,4-quinazolinediamine, GW1466): No P2X3 activity reported; primary target Candida albicans DHFR
| Evidence Dimension | P2X3 receptor antagonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 5-(4-methoxyphenoxy)-2,4-quinazolinediamine (GW1466): No P2X3 activity reported; primary reported target is C. albicans DHFR with IC50 in low nanomolar range [2] |
| Quantified Difference | Target compound: active at 80 nM; comparator: no detectable P2X3 engagement |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist mode at 10 µM test concentration |
Why This Matters
For groups screening against purinergic targets or building polypharmacology libraries, substituting this compound with a 5-chloro or 5-(4-methoxyphenoxy) analog eliminates P2X3 activity entirely, corrupting positive hit identification.
- [1] BindingDB. Affinity data for BDBM50118219: EC50 80 nM against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, antagonist mode at 10 µM. View Source
- [2] Whitlow M, Howard AJ, Stewart D, et al. X-ray crystallographic studies of Candida albicans dihydrofolate reductase. High resolution structures of the holoenzyme and an inhibited ternary complex. J Biol Chem. 1997 Nov 28;272(48):30289-98. PMID: 9374515. (PDB: 1M79, GW1466 co-crystallized ligand). View Source
